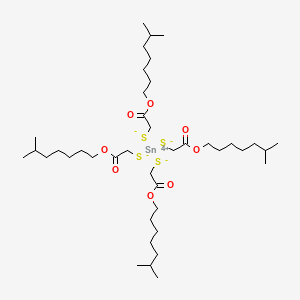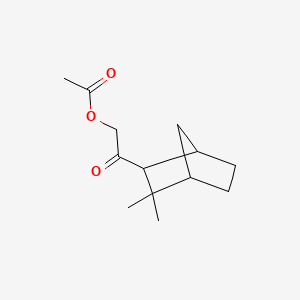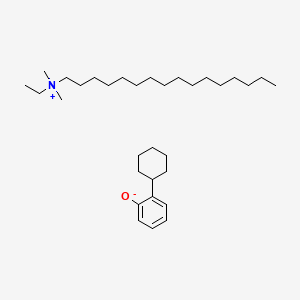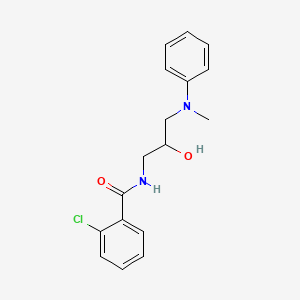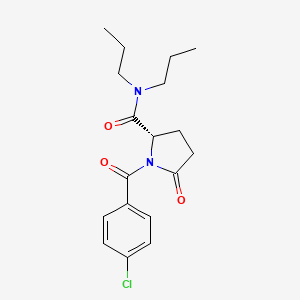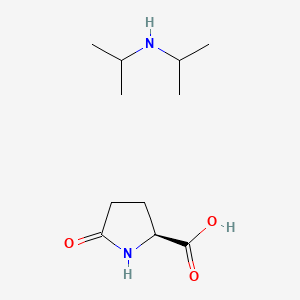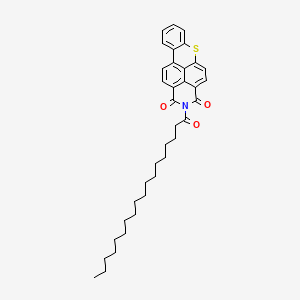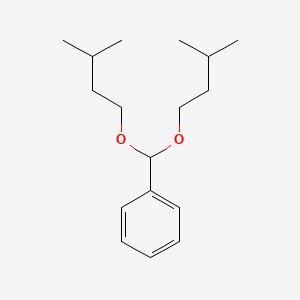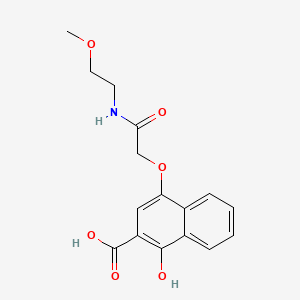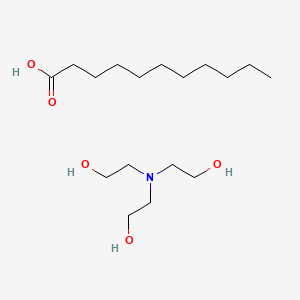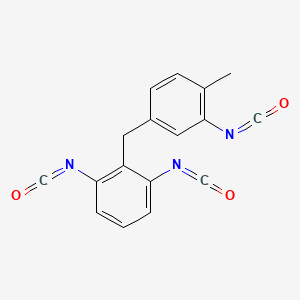
2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate is a chemical compound that belongs to the class of aromatic diisocyanates. It is characterized by the presence of multiple isocyanate groups attached to an aromatic ring structure. This compound is known for its reactivity and is widely used in various industrial applications, particularly in the production of polyurethanes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate typically involves the reaction of an aromatic amine with phosgene. The process begins with the preparation of the corresponding diamine, which is then treated with phosgene under controlled conditions to form the diisocyanate. The reaction is usually carried out in an inert solvent such as toluene or chlorobenzene, and the temperature is carefully controlled to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of the aromatic diamine and phosgene into the reactor, where the reaction takes place. The resulting diisocyanate is then purified through distillation to remove any impurities and unreacted starting materials. The final product is obtained as a high-purity liquid or solid, depending on the specific production method used.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: The compound readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Substitution Reactions: The isocyanate groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Alcohols: React with the isocyanate groups to form urethanes under mild conditions.
Amines: React with the isocyanate groups to form ureas, typically at room temperature.
Water: Reacts with the isocyanate groups to form carbamic acids, which can further decompose to release carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose to release carbon dioxide.
Wissenschaftliche Forschungsanwendungen
2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the modification of biomolecules and the preparation of biocompatible materials.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Widely used in the production of polyurethanes, which have applications in the automotive, construction, and furniture industries.
Wirkmechanismus
The mechanism of action of 2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate involves its reactivity with nucleophiles. The isocyanate groups in the compound have a strong affinity for nucleophilic compounds such as water, alcohols, and amines. When the compound comes into contact with these nucleophiles, it undergoes addition reactions to form urethanes, ureas, and carbamic acids. These reactions are the basis for the production of polyurethanes and other materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene Diisocyanate (TDI): A widely used diisocyanate with similar reactivity and applications.
Methylenediphenyl Diisocyanate (MDI): Another commonly used diisocyanate with similar properties.
Hexamethylene Diisocyanate (HDI): A diisocyanate with a different structure but similar reactivity.
Uniqueness
2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate is unique due to its specific aromatic structure and the presence of multiple isocyanate groups. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in the production of high-performance materials and polymers.
Eigenschaften
CAS-Nummer |
94213-37-3 |
|---|---|
Molekularformel |
C17H11N3O3 |
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
1,3-diisocyanato-2-[(3-isocyanato-4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-5-6-13(8-17(12)20-11-23)7-14-15(18-9-21)3-2-4-16(14)19-10-22/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
PJXWOMTVMBIZAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CC2=C(C=CC=C2N=C=O)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


